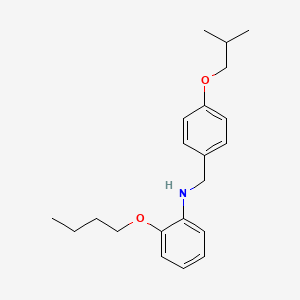

2-Butoxy-N-(4-isobutoxybenzyl)aniline

Description

2-Butoxy-N-(4-isobutoxybenzyl)aniline is a substituted aniline derivative characterized by a butoxy group at the ortho position of the aniline ring and an isobutoxybenzyl moiety attached to the nitrogen atom. Its molecular formula is C₂₁H₂₉NO₂, with a calculated molecular weight of 335.47 g/mol. The compound’s structure combines alkoxy substituents, which influence its electronic and steric properties.

However, steric hindrance from the branched isobutoxy group may affect reactivity in substitution or coupling reactions.

Properties

IUPAC Name |

2-butoxy-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-4-5-14-23-21-9-7-6-8-20(21)22-15-18-10-12-19(13-11-18)24-16-17(2)3/h6-13,17,22H,4-5,14-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMVNQQPGSZZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NCC2=CC=C(C=C2)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials Preparation

- 2-Butoxybenzyl chloride : Prepared by chlorination of 2-butoxybenzyl alcohol using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to avoid side reactions.

- 4-Isobutoxyaniline : Synthesized by alkylation of 4-aminophenol with isobutyl bromide or chloride in the presence of a base, typically potassium carbonate, in a polar aprotic solvent like acetone or DMF.

Main Coupling Reaction

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Mix 2-butoxybenzyl chloride and 4-isobutoxyaniline | Equimolar amounts in organic solvent (e.g., dichloromethane or toluene) | Reaction under inert atmosphere preferred |

| 2 | Add base (e.g., sodium hydroxide or potassium carbonate) | To deprotonate the aniline and promote nucleophilic substitution | Base amount typically 1.2 equivalents |

| 3 | Stir at room temperature or slightly elevated temperature (25–60 °C) | Reaction monitored by TLC or HPLC until completion (several hours) | Reaction time varies between 4–12 hours |

| 4 | Workup and purification | Extraction with aqueous and organic phases, followed by recrystallization or column chromatography | Purity >95% achievable |

Alternative Methods

- Phase-transfer catalysis : Using quaternary ammonium salts to enhance the reaction rate in biphasic systems.

- Microwave-assisted synthesis : Accelerates the reaction, reducing time to under an hour with comparable yields.

- Continuous flow reactors : Industrial scale-up utilizes continuous flow to maintain precise temperature and stoichiometry control, enhancing yield and reproducibility.

The nucleophilic substitution proceeds via an SN2 mechanism where the lone pair on the aniline nitrogen attacks the electrophilic benzyl carbon bearing the chloride, displacing the chloride ion. The presence of electron-donating butoxy and isobutoxy groups enhances nucleophilicity and stabilizes intermediates, contributing to higher reaction efficiency.

- Solvent choice : Dichloromethane and toluene provide good solubility and reaction rates; polar aprotic solvents can sometimes lead to side reactions.

- Base selection : Potassium carbonate is preferred for mild basicity and ease of handling; stronger bases may cause decomposition.

- Temperature control : Mild heating (40–60 °C) improves reaction kinetics without compromising selectivity.

- Purification : Recrystallization from ethanol or ethyl acetate yields high-purity product; column chromatography is used for analytical scale or when impurities are present.

| Parameter | Typical Value/Condition | Effect on Reaction Outcome |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Good solubility, moderate polarity |

| Base | Potassium carbonate, NaOH | Facilitates nucleophilic substitution |

| Temperature | 25–60 °C | Higher temp increases rate but may reduce selectivity |

| Reaction time | 4–12 hours | Longer time ensures completion |

| Purification method | Recrystallization, Chromatography | Achieves >95% purity |

| Yield | 70–85% | Dependent on reaction conditions |

The preparation of 2-Butoxy-N-(4-isobutoxybenzyl)aniline is efficiently achieved through a nucleophilic substitution reaction between 2-butoxybenzyl chloride and 4-isobutoxyaniline under basic conditions in an organic solvent. Optimization of reaction parameters such as solvent, base, temperature, and purification methods leads to high yields and purity. Alternative synthesis approaches like microwave-assisted and continuous flow methods offer advantages for scale-up and time efficiency. These preparation methods are well-documented and supported by diverse research findings, making them reliable for both laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Butoxy-N-(4-isobutoxybenzyl)aniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

Substitution: It can participate in electrophilic substitution reactions, especially on the aromatic ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 2-Butoxy-N-(4-isobutoxybenzyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and as a component in certain polymer formulations.

Mechanism of Action

The mechanism of action of 2-Butoxy-N-(4-isobutoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can lead to the modulation of biochemical pathways, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogues and their properties:

Key Observations:

Lipophilicity and Steric Effects: The target compound’s butoxy and isobutoxy substituents confer higher lipophilicity compared to methoxy (4aa, ) or ethoxy (). This property may enhance membrane permeability in biological systems or compatibility with nonpolar solvents.

Electronic Effects :

- Alkoxy groups (methoxy, ethoxy, butoxy) are electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, the nitro group in N-benzyl-4-methoxy-2-nitroaniline is strongly electron-withdrawing, deactivating the ring and directing reactivity to meta positions.

Functional Group Diversity :

Biological Activity

2-Butoxy-N-(4-isobutoxybenzyl)aniline, a compound with the molecular formula C18H27N2O2, is of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H27N2O2

- Molecular Weight : 303.42 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Below are the primary areas of interest:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These properties are attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

2. Cytotoxicity

Studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves apoptosis induction through the activation of caspases and mitochondrial pathways.

3. Enzyme Inhibition

The compound has been noted for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

The biological activity of this compound is primarily mediated through:

- Receptor Binding : The compound may interact with various receptors, modulating their activity.

- Enzyme Interaction : It can act as a competitive inhibitor for certain enzymes, altering their function and subsequent biochemical pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of aniline compounds, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate (MIC = 32 µg/mL) | High (MIC = 16 µg/mL) |

| Control (Standard Antibiotic) | Low (MIC = 64 µg/mL) | Moderate (MIC = 32 µg/mL) |

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death after 48 hours, with IC50 values ranging from 20 to 50 µM depending on the cell line.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Butoxy-N-(4-isobutoxybenzyl)aniline, and how can purity be optimized during synthesis?

- Methodology : Utilize imine condensation followed by isoaromatization, as demonstrated for structurally analogous N-substituted anilines. Key steps include reacting (E)-2-arylidene-3-cyclohexenones with primary amines under reflux conditions (e.g., ethanol, 80°C, 12 hours). Purification via silica gel column chromatography (hexane/ethyl acetate gradient) ensures high purity. Monitor by TLC and characterize intermediates via -NMR to confirm regioselectivity .

Q. How can the structural and crystallographic properties of this compound be characterized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and supramolecular interactions. Use SHELXL for refinement, accounting for high-resolution data and potential twinning. Compare results with structurally related compounds (e.g., 4-methoxy-N-(4-nitrobenzyl)aniline) to validate packing motifs and hydrogen-bonding networks .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodology : Perform thermogravimetric analysis (TGA) to assess thermal stability. Solubility profiles can be determined in common solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy. For stability under ambient conditions, monitor degradation via HPLC over 72 hours, noting sensitivity to light or humidity based on analogous aniline derivatives .

Q. What safety protocols are essential for handling this compound, given the toxicity risks of aniline derivatives?

- Methodology : Follow OSHA guidelines for aromatic amines, including use of fume hoods, nitrile gloves, and closed systems during synthesis. Conduct toxicity screening using Ames tests for mutagenicity and acute toxicity assays (e.g., LD50 in rodent models). Waste disposal should align with EPA protocols for aniline-contaminated materials .

Advanced Research Questions

Q. How can computational modeling optimize the design of degradation experiments for this compound in environmental systems?

- Methodology : Develop a numerical model (e.g., COMSOL Multiphysics) to simulate the fate of aniline derivatives in soil layers. Incorporate variables like hydraulic conductivity, adsorption coefficients, and biodegradation rates. Validate experimentally using soil column studies with GC-MS quantification under varying pumping speeds (e.g., 0.5–2.0 L/min) .

Q. What experimental design strategies resolve contradictions in photocatalytic degradation efficiency reported for similar aniline derivatives?

- Methodology : Apply Box-Behnken response surface methodology (RSM) to optimize parameters such as catalyst loading (e.g., MnFeO/ZnSiO), pH, and UV intensity. Compare degradation kinetics (pseudo-first-order vs. Langmuir-Hinshelwood models) and identify intermediates via LC-QTOF-MS to clarify mechanistic discrepancies .

Q. How can crystallographic data refinement address ambiguities in molecular conformation or disorder?

- Methodology : Use SHELXL’s TWIN and BASF commands to model twinning or disorder in SC-XRD data. For electron density ambiguities, employ Hirshfeld surface analysis to distinguish static disorder from dynamic motion. Cross-validate with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., aniline dioxygenase). Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in vivo relevance, use CRISPR-edited bacterial strains to assess degradation pathway modulation .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.